molecular formula C18H18N2O3S3 B2838678 N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide CAS No. 1097898-69-5

N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide

Cat. No.: B2838678
CAS No.: 1097898-69-5
M. Wt: 406.53
InChI Key: RHVJCAXGASJDKU-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a complex organic compound that features a benzo[b]thiophene moiety, a thiophene sulfonyl group, and a piperidine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–NHC complexes . This method allows for the efficient construction of the benzo[b]thiophene core. The piperidine carboxamide moiety can be introduced through subsequent amide coupling reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and benzo[b]thiophene moieties can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Bromine in acetic acid or chlorine in chloroform at ambient temperature.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The benzo[b]thiophene and thiophene sulfonyl groups may interact with enzymes or receptors, modulating their activity. The piperidine carboxamide moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzo[b]thiophene moiety with a thiophene sulfonyl group and a piperidine carboxamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S3/c21-18(19-14-6-7-16-13(12-14)8-11-24-16)15-4-1-2-9-20(15)26(22,23)17-5-3-10-25-17/h3,5-8,10-12,15H,1-2,4,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVJCAXGASJDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC3=C(C=C2)SC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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